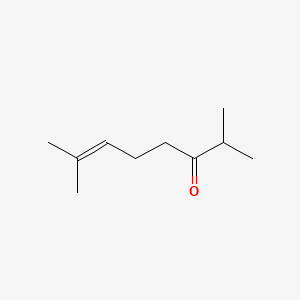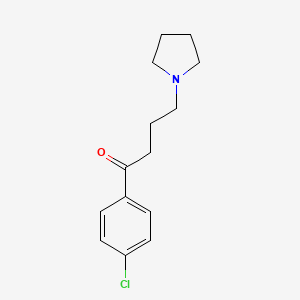
Butyrophenone, 4'-chloro-4-(pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is an organic compound that belongs to the butyrophenone class of chemicals. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain. The specific structure of this compound includes a chloro substituent on the phenyl ring and a pyrrolidinyl group, making it a unique derivative within the butyrophenone family. Butyrophenones are known for their applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- typically involves the following steps:
Formation of the Butyrophenone Core: The initial step involves the formation of the butyrophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form butyrophenone.
Chlorination: The phenyl ring of butyrophenone is then chlorinated using a chlorinating agent like thionyl chloride or chlorine gas to introduce the chloro substituent at the 4’ position.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group. This can be achieved through a nucleophilic substitution reaction where the chloro-substituted butyrophenone reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with different substituents on the phenyl ring.
科学研究应用
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of other chemical compounds and materials.
作用机制
The mechanism of action of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- involves its interaction with specific molecular targets in the body. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the brain and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in treating conditions like schizophrenia and other psychoses. The compound may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects.
相似化合物的比较
Similar Compounds
Haloperidol: A widely used antipsychotic drug with a similar butyrophenone structure.
Benperidol: Another potent antipsychotic with a butyrophenone core.
Droperidol: Used as an antiemetic and sedative in medical settings.
Uniqueness
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and pyrrolidinyl groups enhances its binding affinity to dopamine receptors and may improve its therapeutic efficacy and side effect profile compared to other butyrophenones.
属性
CAS 编号 |
2895-68-3 |
|---|---|
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-5-12(6-8-13)14(17)4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-11H2 |
InChI 键 |
VPTUKCWZIASSEN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


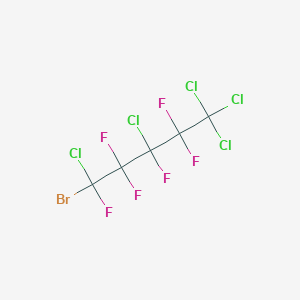
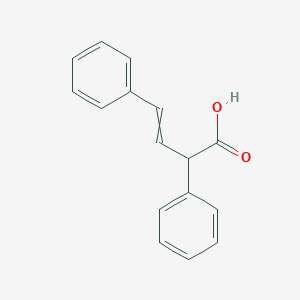
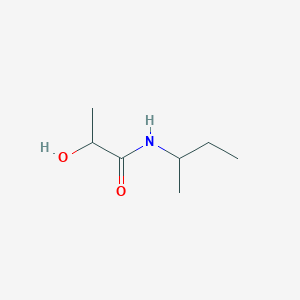
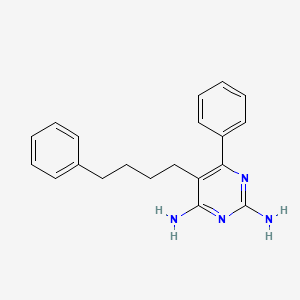
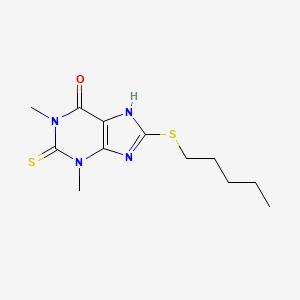
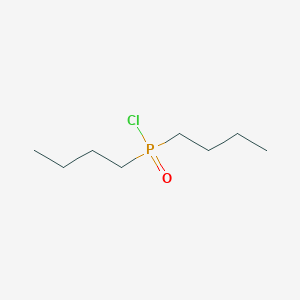
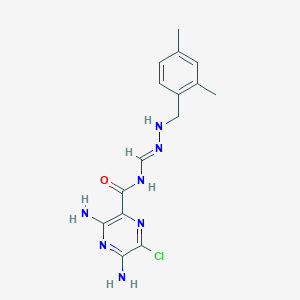


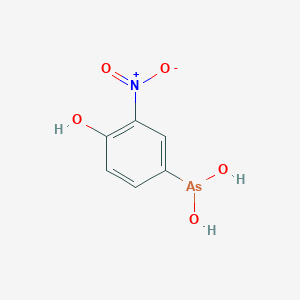
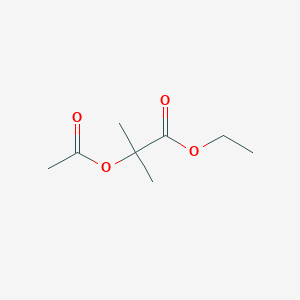

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
